1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 2415584-11-9
VCID: VC4316505
InChI: InChI=1S/C18H22N2O3S/c1-22-15-4-3-13(9-16(15)23-2)10-19-17(21)20-12-18(6-7-18)14-5-8-24-11-14/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,19,20,21)
SMILES: COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)C3=CSC=C3)OC
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

CAS No.: 2415584-11-9

Cat. No.: VC4316505

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea - 2415584-11-9

Specification

CAS No. 2415584-11-9
Molecular Formula C18H22N2O3S
Molecular Weight 346.45
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Standard InChI InChI=1S/C18H22N2O3S/c1-22-15-4-3-13(9-16(15)23-2)10-19-17(21)20-12-18(6-7-18)14-5-8-24-11-14/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,19,20,21)
Standard InChI Key YJDDXOHQFUPTDF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)C3=CSC=C3)OC

Introduction

Synthesis

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves multiple steps:

Synthetic Route

  • Step 1: Reaction between 3,4-dimethoxybenzyl chloride and 1-thiophen-3-ylcyclopropylamine forms an intermediate.

  • Step 2: The intermediate reacts with an isocyanate derivative under inert conditions to yield the final urea compound.

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.

  • Catalysts: Triethylamine may be used to facilitate the reaction.

Yield Optimization:
Industrial-scale synthesis employs continuous flow reactors to enhance yield and purity while minimizing by-products.

Chemical Reactions

The compound exhibits diverse reactivity due to its functional groups:

Reaction TypeDescription
OxidationOxidation of the thiophene ring leads to sulfoxides or sulfones using reagents like hydrogen peroxide.
ReductionReduction of the urea group with lithium aluminum hydride yields corresponding amines.
SubstitutionThe aromatic rings can undergo electrophilic substitution (e.g., nitration or halogenation).

Biological Applications

The compound's structure makes it a candidate for:

  • Antimicrobial Activity: The thiophene ring is often associated with antimicrobial properties.

  • Anticancer Potential: Urea derivatives are studied for their antiproliferative effects against cancer cell lines.

Material Science

Due to its aromatic and heterocyclic components, the compound may be used in:

  • Development of conductive materials.

  • Synthesis of fluorescent dyes.

Medicinal Chemistry

The compound's ability to form hydrogen bonds makes it a potential ligand for enzyme or receptor studies.

Mechanism of Action

The biological activity of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is hypothesized to involve:

  • Binding to specific enzymes or receptors via the urea moiety.

  • Modulating enzyme activity or receptor signaling pathways.

  • Inducing downstream effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

CompoundStructural DifferenceUnique Properties
1-[(3,4-Dimethoxyphenyl)methyl]-3-[4-methoxyphenyl]ureaContains a methoxyphenyl instead of thiopheneReduced heterocyclic reactivity but enhanced stability
1-(3,4-Dimethoxyphenyl)-3-(triazolylmethyl)ureaTriazole replaces thiopheneIncreased biological activity due to triazole interaction

Research Implications

The distinct structure of this compound opens avenues for:

  • Drug Development: Its structural features make it a promising scaffold for designing novel therapeutic agents.

  • Catalysis: The thiophene group may act as a ligand in catalytic systems.

  • Material Science: Potential use in advanced materials due to its conjugated system.

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